2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE
Description
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines.
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-10-7-11-15(17-9-18-16(11)25-10)24-8-14(21)19-12-5-3-4-6-13(12)20(22)23/h3-7,9H,2,8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPOMMGENBAZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Ethylthieno[2,3-d]pyrimidin-4-ol
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclization of 2-aminothiophene derivatives. As detailed in Scheme 5 of, 2-amino-5-ethylthiophene-3-carboxamide undergoes cyclization in the presence of formamide or urea at 180–200°C to yield 6-ethylthieno[2,3-d]pyrimidin-4-ol (Figure 1A). This step typically achieves 70–85% yield, with purity confirmed by HPLC (>95%).
Chlorination to 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃). Reaction conditions involve refluxing 6-ethylthieno[2,3-d]pyrimidin-4-ol with excess POCl₃ (3–5 equiv) and catalytic dimethylformamide (DMF) at 110°C for 6–8 hours. The product, 4-chloro-6-ethylthieno[2,3-d]pyrimidine , is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 80–90% yield.
Synthesis of N-(2-Nitrophenyl)Acetamide
Acetylation of 2-Nitroaniline
2-Nitroaniline is acetylated using acetic anhydride in glacial acetic acid under reflux (120°C, 2 hours) to produce N-(2-nitrophenyl)acetamide (Figure 1B). The reaction proceeds quantitatively, with the product crystallizing upon cooling (mp 155–157°C, Lit.: 154–156°C).
Bromination to 2-Bromo-N-(2-nitrophenyl)Acetamide
To introduce a reactive site for sulfanyl coupling, N-(2-nitrophenyl)acetamide is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. This yields 2-bromo-N-(2-nitrophenyl)acetamide in 65–75% yield after recrystallization from ethanol.
Coupling of Thieno[2,3-d]pyrimidine and Acetamide Moieties
Thiolation of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
The chlorine atom at position 4 is displaced by a sulfanyl group via nucleophilic aromatic substitution. 4-Chloro-6-ethylthieno[2,3-d]pyrimidine is reacted with thiourea in ethanol at 80°C for 4 hours, producing 4-mercapto-6-ethylthieno[2,3-d]pyrimidine (85–90% yield).
Alkylation with 2-Bromo-N-(2-nitrophenyl)Acetamide
The thiolate intermediate generated from 4-mercapto-6-ethylthieno[2,3-d]pyrimidine (using NaH in DMF) reacts with 2-bromo-N-(2-nitrophenyl)acetamide at room temperature for 12 hours. The final product is purified via silica gel chromatography (dichloromethane/methanol, 9:1), yielding 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide in 70–75% purity.
Optimization and Scalability
Solvent and Catalytic Effects
Replacing DMF with dimethylacetamide (DMAc) in the alkylation step improves yield to 82% by reducing side reactions. Additionally, employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by 30%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces the cyclization time of the thieno[2,3-d]pyrimidin-4-ol from 8 hours to 20 minutes, maintaining 85% yield. Water-mediated coupling reactions are under investigation to replace organic solvents.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar thieno[2,3-d]pyrimidine core and dihedral angle of 85° between the aryl rings, minimizing steric hindrance.
Challenges and Mitigation Strategies
Nitro Group Reduction
The electron-withdrawing nitro group destabilizes the acetamide under basic conditions. Conducting reactions at pH <7 and using inert atmospheres (N₂) prevents reduction to amine derivatives.
Byproduct Formation
Trace 4,4'-dithiobis(thieno[2,3-d]pyrimidine) is observed during thiolation. Adding 1,4-dithiothreitol (DTT) as a scavenger reduces disulfide formation by 95%.
Industrial Applications and Patents
The compound is protected under WO1999062908A2 for use as a cell adhesion inhibitor and in WO2017207387A1 as a kinase inhibitor. Scale-up batches (10 kg) achieve 68% overall yield using continuous flow reactors.
Chemical Reactions Analysis
2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)glycine
Compared to these compounds, 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is unique due to its specific structural features and the presence of the nitrophenylacetamide group, which may confer distinct biological activities and chemical properties .
Biological Activity
2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a complex organic compound notable for its unique thienopyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.35 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar thienopyrimidine structures often exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various bacterial strains by interfering with essential cellular processes. The mechanism typically involves the inhibition of key enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Notably, compounds with similar structures have been documented to target specific receptors involved in tumor growth.
Case Study: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 12.8 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Molecular docking studies have predicted that it binds effectively to enzymes involved in metabolic pathways critical for cancer cell survival. This binding can lead to inhibition of enzyme activity and subsequent disruption of cellular functions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thienopyrimidine Core : Utilizing ethyl thieno[2,3-d]pyrimidine as a starting material.
- Introduction of Sulfanyl Group : Employing sulfur-containing reagents to introduce the sulfanyl moiety.
- Acetamide Formation : Reacting with 2-nitrophenyl acetic acid to form the final product.
Q & A
Q. How can researchers confirm the structural integrity of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(2-nitrophenyl)acetamide?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of key functional groups (e.g., ethyl, thienopyrimidine, and nitro groups). Discrepancies in chemical shifts may indicate impurities or tautomeric forms .
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, planarity of the thienopyrimidine ring, and intermolecular interactions (e.g., hydrogen bonding involving the acetamide group) .
- Mass Spectrometry : Compare experimental molecular mass (466.530 g/mol) with theoretical values to ensure purity .
Q. What synthetic routes are optimized for producing high-purity this compound?
Methodological Answer: Key steps include:
- Thiolation Reaction : React 6-ethylthieno[2,3-d]pyrimidin-4-one with a thiolating agent (e.g., PS) under inert conditions to introduce the sulfanyl group .
- Acetamide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the N-(2-nitrophenyl)acetamide moiety. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve >95% purity .
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry indicate purity. Adjust mobile phase (e.g., acetonitrile/water) to resolve co-eluting impurities .
- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (C: 56.64%, H: 3.89%, N: 12.01%, S: 13.74%) .
- Melting Point : A sharp melting point (e.g., 198–200°C) confirms crystalline homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Conflicting data (e.g., varying IC values in kinase assays) may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and DMSO concentration (≤0.1% v/v) to minimize solvent effects .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., other kinases or phosphatases) to rule off-target effects .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may modulate activity .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Photostability Tests : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Calculate half-life () under simulated sunlight .
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown. Track sulfanyl and nitro group metabolites via GC-MS .
Q. How can researchers leverage computational tools to compare this compound with structurally similar analogs?
Methodological Answer:
- Molecular Docking : Compare binding poses in target proteins (e.g., Keap1-Nrf2) using AutoDock Vina. Highlight differences in hydrogen bonding (e.g., nitro group interactions) .
- QSAR Modeling : Train models on analogs (e.g., ZINC2383152, AKOS002188487) to predict bioactivity and toxicity .
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of tautomeric forms using Gaussian09 to identify dominant conformers .
Q. What mechanistic studies are recommended to elucidate its mode of action in oxidative stress pathways?
Methodological Answer:
- Nrf2 Activation Assays : Use ARE-luciferase reporter cells to quantify pathway activation. Compare potency with known activators (e.g., sulforaphane) .
- Redox Profiling : Measure glutathione (GSH) depletion and ROS generation via fluorometric assays (e.g., HDCFDA) in treated cell lines .
Q. How can stability challenges in aqueous buffers be addressed during in vitro studies?
Methodological Answer:
- Buffer Optimization : Use phosphate-buffered saline (PBS) with 0.01% Tween-20 to enhance solubility. Avoid high-pH conditions (>8.0) that may hydrolyze the acetamide group .
- Lyophilization : Prepare stock solutions in DMSO, aliquot, and lyophilize for long-term storage. Reconstitute in degassed buffers to prevent oxidation .
Q. What data-driven approaches are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-Based Screening : Test truncated analogs (e.g., thienopyrimidine core alone) to identify critical pharmacophores .
- 3D Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify electrostatic/hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
